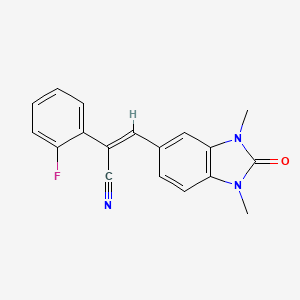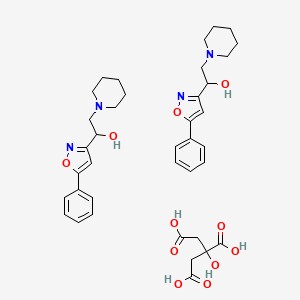
Pimeclone
Descripción general
Descripción
Pimeclone, also known as Karion or Spiractin, is a drug that has been described as either a psychostimulant or a respiratory stimulant . It is sold in Europe and was first synthesized in 1927 .
Molecular Structure Analysis
The molecular formula of this compound is C12H21NO . Its average mass is 195.301 Da and its mono-isotopic mass is 195.162308 Da .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C12H21NO and a molecular weight of 195.30 . The percent composition is C 73.80%, H 10.84%, N 7.17%, O 8.19% .
Aplicaciones Científicas De Investigación
1. Ophthalmic Drug Permeation Studies
Pimecrolimus has been studied for its permeation properties in the context of ophthalmic drugs. Reichl, Bednarz, and Müller-Goymann (2004) investigated the use of a bio-engineered human cornea as an in vitro model for predicting ocular drug absorption, using model drugs including pimecrolimus. Their findings indicated that the human cornea construct exhibited similar permeation behavior for substances like pimecrolimus compared with excised porcine cornea, suggesting its potential application in ocular drug absorption studies (Reichl, Bednarz, & Müller-Goymann, 2004).
2. Immunomodulatory Capabilities in Dermatology
Pimecrolimus, an ascomycin derivative, has significant anti-inflammatory activity and immunomodulatory capabilities. Gupta and Chow (2003) highlighted its potential in treating inflammatory skin diseases, including atopic dermatitis. Pimecrolimus acts by blocking T-cell activation and inhibiting the synthesis of inflammatory cytokines, thus controlling inflammatory responses in skin conditions (Gupta & Chow, 2003).
3. Potential for Tumor Microenvironment Modulation
In cancer research, pimecrolimus has shown potential in remodeling the tumor microenvironment. Jiang et al. (2020) investigated the combined effect of Silibinin and pimecrolimus in breast cancer therapy. Their findings suggested that the synergistic actions of these drugs could significantly enhance anti-tumor effects, offering a novel treatment approach for breast cancer (Jiang et al., 2020).
4. Comparative Efficacy in Atopic Dermatitis
In a study by Luger et al. (2004), pimecrolimus was compared with topical corticosteroids in adults with moderate to severe atopic dermatitis. The study found that pimecrolimus demonstrated a favorable safety profile and was effective in long-term treatment, highlighting its utility in dermatological applications (Luger et al., 2004).
5. Inhibition of Mediator Release from Dermal Mast Cells and Basophils
Zuberbier et al. (2001) researched pimecrolimus’s ability to inhibit mediator release from human dermal mast cells and basophils. Their findings demonstrated that pimecrolimus could significantly reduce histamine release, highlighting its potential in treating mast cell– and basophil-dependent diseases (Zuberbier et al., 2001).
Propiedades
IUPAC Name |
2-(piperidin-1-ylmethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c14-12-7-3-2-6-11(12)10-13-8-4-1-5-9-13/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFPQYGTPKDLHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046194 | |
| Record name | Pimeclone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
534-84-9 | |
| Record name | Pimeclone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=534-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pimeclone [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimeclone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIMECLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0PVL84ZWR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



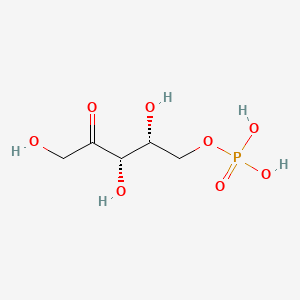






![6-Methoxy-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1214306.png)
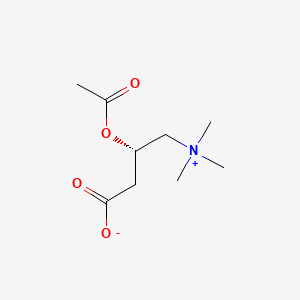
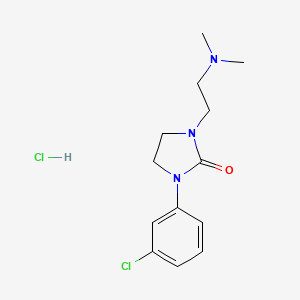
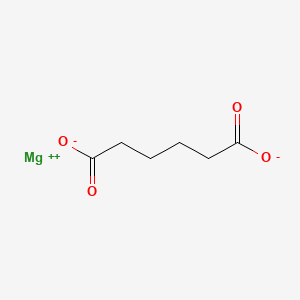
![2-[[[2-(2-Methoxyphenyl)ethylamino]-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1214311.png)
